1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide
Description
This compound is a thieno[2,3-d]pyrimidine derivative featuring a fused thiophene-pyrimidine core. Key structural attributes include:
- 1,3-Dimethyl groups: These substituents enhance steric bulk and may influence metabolic stability.
- 2,4-Dioxo moieties: These carbonyl groups contribute to hydrogen-bonding interactions, critical for binding to biological targets.
Properties
IUPAC Name |
1,3-dimethyl-2,4-dioxo-N-pyridin-3-ylthieno[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-17-12(20)9-6-10(22-13(9)18(2)14(17)21)11(19)16-8-4-3-5-15-7-8/h3-7H,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBMVPRWOGMUQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NC3=CN=CC=C3)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of a suitable thiophene derivative with a urea or thiourea derivative under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the intermediate thieno[2,3-d]pyrimidine compound.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups or the pyridine ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogenating agents, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted analogs of the original compound.
Scientific Research Applications
1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of DNA repair enzymes.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In the context of anticancer activity, it may inhibit DNA repair enzymes, leading to the accumulation of DNA damage and subsequent cell death.
Comparison with Similar Compounds
Core Heterocycle Variations
- Pyrido[2,3-d]pyrimidine analogs: Compound 16 (7-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide) replaces the thiophene ring with pyridine, altering electronic properties and reducing lipophilicity .
- Thieno[2,3-b]pyridine derivatives: These lack the pyrimidine ring fusion, resulting in smaller planar surfaces and diminished hydrogen-bonding capacity (e.g., 3-amino-N-methylthieno[2,3-b]pyridine-2-carboxamide) .
Substituent Analysis
Key Observations :
Pharmacological and Physicochemical Properties
Activity Insights :
- The dioxo groups in the target compound and Compound 16 likely enhance kinase inhibition via ATP-binding pocket interactions.
- The pyridinyl carboxamide in the target compound may improve blood-brain barrier penetration compared to phenyl analogs .
Data Tables
Table 1: Structural and Functional Group Comparison
| Compound | Core | R1 | R2 | R6 |
|---|---|---|---|---|
| Target Compound | Thienopyrimidine | 1,3-Me | 2,4-O | N-(Pyridin-3-yl) CONH2 |
| Compound 16 | Pyridopyrimidine | 1,3-Me | 2,4-O | CONH2 |
| Thienopyrimidine | 5-Me, 3-NH2 | 2-S, 4-O | N-Ph CONH2 |
Biological Activity
1,3-Dimethyl-2,4-dioxo-N-(pyridin-3-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide is a compound belonging to the thieno[2,3-d]pyrimidine family. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on recent research findings and case studies.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core with various functional groups that contribute to its biological activity. The presence of the pyridine moiety is particularly significant as it enhances the compound's interaction with biological targets.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Recent studies have indicated that derivatives of thieno[2,3-d]pyrimidines exhibit potent anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : The compound demonstrated significant inhibition of various cancer cell lines in vitro. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.
- Case Study : In a study published in 2022, a related thieno[2,3-d]pyrimidine derivative showed an IC50 value of 5 µM against breast cancer cells .
Antibacterial Activity
Thieno[2,3-d]pyrimidine derivatives have also shown promising antibacterial effects:
- Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis.
- Research Findings : A derivative was found to be effective against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored:
- Inhibition of Inflammatory Pathways : It inhibits the NF-kB pathway and reduces the production of pro-inflammatory cytokines.
- Experimental Evidence : In animal models of inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers .
Data Tables
The following table summarizes key findings related to the biological activities of this compound:
| Biological Activity | Assay Type | IC50/MIC (µM or µg/mL) | Reference |
|---|---|---|---|
| Anticancer | Cell Proliferation Assay | 5 µM (Breast Cancer) | |
| Antibacterial | MIC Test | 8 - 32 µg/mL | |
| Anti-inflammatory | Edema Model | Significant Reduction |
The precise mechanism by which this compound exerts its biological effects is an area of active research. Key points include:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer cell metabolism and bacterial growth.
- Receptor Interaction : The compound may interact with various receptors involved in inflammatory responses.
Q & A
Q. What are the common synthetic routes for synthesizing thieno[2,3-d]pyrimidine derivatives, and how do they apply to this compound?
The synthesis typically involves multi-step reactions starting with heterocyclic core formation followed by functionalization. For example, alkylation of intermediates like 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with benzyl chlorides or chloroacetamides in DMF using potassium carbonate as a base has been reported . Reaction optimization (e.g., solvent choice, temperature, and stoichiometry) is critical to achieving high yields. Post-synthetic modifications, such as carboxamide coupling at position 6, require activating agents like HATU or HBTU in polar aprotic solvents (e.g., DMF) under inert conditions .
Q. How is the structural identity of this compound confirmed experimentally?
Characterization relies on a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra verify substituent positions and regioselectivity. For instance, methyl groups at positions 1 and 3 of the pyrimidine ring produce distinct singlet peaks in ¹H NMR .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns. A typical HRMS analysis for similar compounds shows [M+H]⁺ peaks with <2 ppm error .
- X-ray Crystallography: Resolves crystallographic parameters (e.g., bond angles, packing motifs) for unambiguous structural assignment .
Q. What are the key physicochemical properties relevant to biological testing?
- Solubility: Poor aqueous solubility due to the hydrophobic thieno-pyrimidine core; DMSO or DMF is often used for in vitro assays.
- Purity: HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) ensures ≥95% purity, critical for reproducible bioactivity studies .
- Stability: Assessed via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to identify degradation products .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve alkylation efficiency at the N1 position?
Alkylation of the pyrimidine ring often faces regioselectivity challenges. Key parameters include:
- Base Selection: Potassium carbonate in DMF promotes selective N-alkylation over O-alkylation .
- Solvent Polarity: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the nitrogen atom.
- Temperature: Reactions at 60–80°C improve kinetics without side-product formation. Monitoring via TLC or LC-MS at intermediate stages helps adjust conditions dynamically .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
Discrepancies in bioactivity (e.g., anticancer vs. antimicrobial effects) arise from subtle structural variations. Methodological approaches include:
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., pyridin-3-yl vs. phenyl groups) and assess activity shifts .
- Computational Modeling: Molecular docking or MD simulations predict binding affinities to targets like kinases or DNA topoisomerases .
- Metabolic Profiling: Identify phase I/II metabolites (via LC-MS/MS) to rule out off-target effects .
Q. How can computational methods guide the design of derivatives with enhanced target selectivity?
- Pharmacophore Modeling: Define essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using software like Schrödinger or MOE.
- ADMET Prediction: Tools like SwissADME forecast bioavailability, reducing late-stage attrition. For example, logP values >3 indicate potential CNS penetration .
- Density Functional Theory (DFT): Calculate frontier molecular orbitals to predict reactivity at specific positions (e.g., electrophilic substitution at C6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
